2-(4-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one, also known as a synthetic organic compound within the flavonoid class, is characterized by its unique structure featuring an aminophenyl group at the 2-position and a methoxy group at the 7-position of the chromen-4-one core. Flavonoids are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has garnered attention for its potential applications in medicinal chemistry and other scientific fields.
The compound is classified as a flavonoid, which is a large group of polyphenolic compounds found in plants. Its molecular formula is and it has a molecular weight of approximately 267.28 g/mol. The compound's CAS number is 921942-36-1, which serves as a unique identifier in chemical databases.
The synthesis of 2-(4-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one typically involves the condensation of 4-aminophenyl ketone with 7-methoxy-4H-chromen-4-one. This reaction can be performed under acidic or basic conditions, often utilizing catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate product formation. The reaction mixture is usually heated to reflux for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods:
For large-scale production, similar reaction conditions are employed with optimizations to enhance yield and purity. Parameters such as temperature, solvent choice, and catalyst concentration can be adjusted. Continuous flow reactors and automated synthesis platforms may also be used to improve efficiency and scalability.
The molecular structure of 2-(4-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one features a chromenone backbone with specific substituents that contribute to its chemical properties:
Property | Data |
---|---|
CAS Number | 921942-36-1 |
Molecular Formula | C16H13NO3 |
Molecular Weight | 267.28 g/mol |
IUPAC Name | 2-(4-Aminophenyl)-7-methoxychromen-4-one |
InChI Key | XLOKPABQQSZDOA-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=C(C=C3)N |
The structure can be visualized using various chemical drawing software, revealing the arrangement of atoms and functional groups that influence its reactivity and biological activity.
2-(4-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one can undergo several chemical reactions:
For these reactions, typical reagents include:
The reactions yield various products:
The mechanism of action for 2-(4-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one involves interactions with multiple biological targets:
The physical properties of 2-(4-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one include its appearance as a solid at room temperature, with specific melting points that may vary based on purity.
Chemical properties encompass its reactivity under various conditions:
Relevant data on solubility and stability can be obtained from experimental studies or chemical databases .
2-(4-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one has diverse applications across several scientific fields:
Chemistry:
Utilized as a building block for synthesizing more complex organic molecules.
Biology:
Investigated for its potential antioxidant and anti-inflammatory effects.
Medicine:
Studied for anticancer properties, with ongoing research exploring its role in drug development.
Industry:
Employed in developing dyes, pigments, and other industrial chemicals due to its unique structural characteristics .
CAS No.: 7432-25-9
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: 485-13-2
CAS No.: